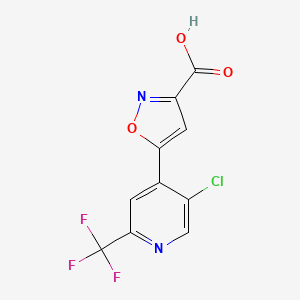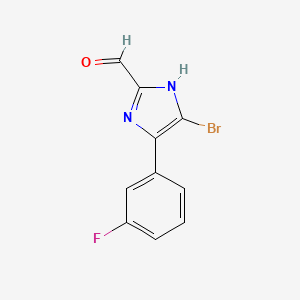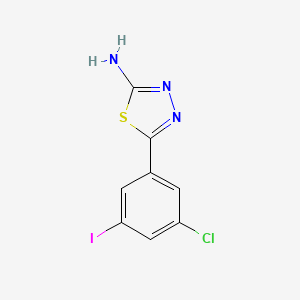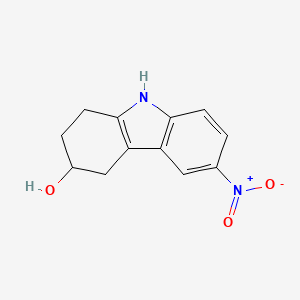![molecular formula C9H5Br2F3O2 B13701158 2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13701158.png)
2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone is a chemical compound with the molecular formula C9H5Br2F3O2 It is characterized by the presence of two bromine atoms, a trifluoromethoxy group, and a phenyl ring
Métodos De Preparación
The synthesis of 2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone typically involves the bromination of 1-[2-(trifluoromethoxy)phenyl]ethanone. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity .
Análisis De Reacciones Químicas
2,2-Dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while reduction reactions can produce debrominated compounds.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and trifluoromethoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
Similar compounds to 2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone include:
- 2,2-Dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone
- 2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethanone
These compounds share similar structures but differ in the position of the trifluoromethoxy group on the phenyl ring. The unique positioning of functional groups in this compound contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H5Br2F3O2 |
|---|---|
Peso molecular |
361.94 g/mol |
Nombre IUPAC |
2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H5Br2F3O2/c10-8(11)7(15)5-3-1-2-4-6(5)16-9(12,13)14/h1-4,8H |
Clave InChI |
YIQLMWLQZONPMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C(Br)Br)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


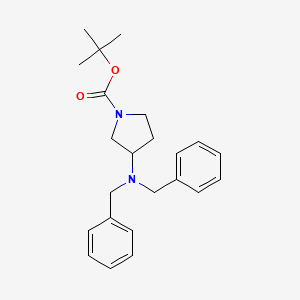
![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol](/img/structure/B13701089.png)
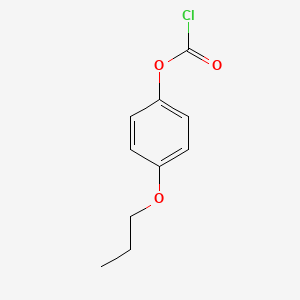
![1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B13701098.png)
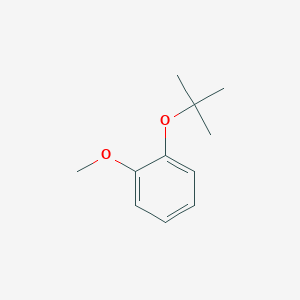
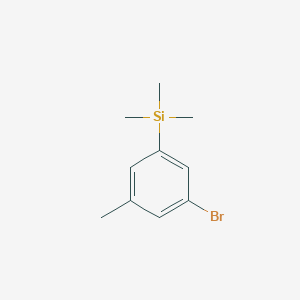
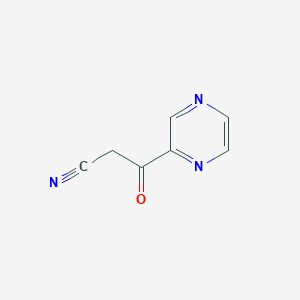
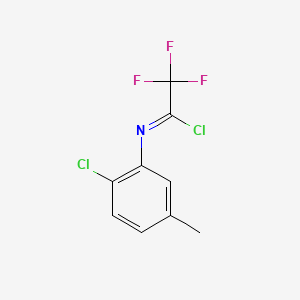
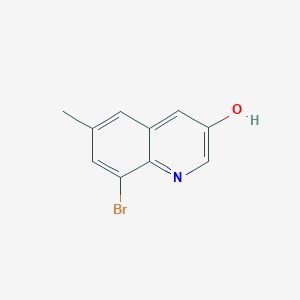
![3,11-Dibromo-7H-dibenzo[c,g]carbazole](/img/structure/B13701122.png)
